Cas no 1805591-60-9 (2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid)

2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid
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- インチ: 1S/C9H3ClF6O2/c10-4-2-1-3(7(17)18)5(8(11,12)13)6(4)9(14,15)16/h1-2H,(H,17,18)
- InChIKey: SNWKMYJHAKLZTM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=O)O)C(C(F)(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 37.3
2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013009200-1g |
2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid |
1805591-60-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2,3-Bis(trifluoromethyl)-4-chlorobenzoic acidに関する追加情報
2,3-Bis(trifluoromethyl)-4-chlorobenzoic Acid: A Comprehensive Overview
2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid, also known by its CAS number 1805591-60-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with two trifluoromethyl groups at the 2 and 3 positions and a chlorine atom at the 4 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid involves a series of well-established organic reactions. Typically, the starting material is a chlorinated benzene derivative, which undergoes nucleophilic substitution or electrophilic substitution to introduce the trifluoromethyl groups. The benzoic acid functionality is often introduced through oxidation or direct synthesis methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for the synthesis of this compound.
One of the most notable applications of 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid is in the field of pharmaceutical chemistry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation. Its trifluoromethyl groups contribute to enhanced stability and bioavailability, while the chlorine atom plays a role in modulating pharmacokinetic properties.
In addition to its pharmaceutical applications, this compound has found utility in materials science. The strong electron-withdrawing effects of the trifluoromethyl groups make it an excellent candidate for use in advanced materials such as high-performance polymers and electronic devices. Recent studies have explored its potential as a building block for constructing functional materials with tailored properties, including improved thermal stability and mechanical strength.
The environmental impact of 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid has also been a topic of interest. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings suggest that the compound exhibits low toxicity to aquatic organisms under controlled conditions; however, further studies are required to fully understand its environmental fate.
From a synthetic chemistry perspective, the compound's structure provides an excellent platform for exploring novel reaction mechanisms. For instance, recent studies have utilized it as a substrate for metal-catalyzed cross-coupling reactions, demonstrating its versatility in forming complex molecular architectures. These findings highlight its potential as a key intermediate in the development of advanced chemical processes.
In conclusion, 2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid (CAS No. 1805591-60-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as both an intermediate in pharmaceutical synthesis and a building block for advanced materials. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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